6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The yield was 71% as a yellow solid, with a melting point of 287–288 °C .Molecular Structure Analysis
The molecular structure of “6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is unique and allows it to be used in a variety of applications. For instance, Ribociclib and Palbociclib, two typical selective CDK4/6 inhibitors used in the treatment of estrogen receptor-positive (ER+) breast cancer, possess an active fragment of pyrrolo[2,3-d]pyrimidine .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and varied. For example, 25 novel pyrrolo(pyrido)[2,3-d]pyrimidine derivatives have been designed and synthesized based on molecular diversity .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are unique. For instance, the yield was 71% as a yellow solid, with a melting point of 287–288 °C .Scientific Research Applications
1. Antiviral and Cytotoxicity Applications
6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been explored for their potential antiviral and cytotoxic activities. Gupta et al. (1989) synthesized derivatives related to nucleoside antibiotics toyocamycin and sangivamycin, testing their cytotoxicity and antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). Although the compounds exhibited minimal cytotoxicity, some derivatives showed selective activity against HCMV Gupta, P. K., et al. (1989).
2. Inhibitors of Receptor Tyrosine Kinases
Gangjee et al. (2010) reported the synthesis of pyrrolo[2,3-d]pyrimidine analogues that function as inhibitors of receptor tyrosine kinases (RTKs). These compounds demonstrated significant cytotoxicity, surpassing that of clinically used drugs like erlotinib and sunitinib in inhibiting epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor-beta (PDGFR-beta) Gangjee, A., et al. (2010).
3. Synthesis and Structural Studies
Researchers have also focused on the synthesis of this compound derivatives and their structural analysis. For instance, Rosemeyer et al. (1985) investigated the spontaneous opening of the pyrimidine ring in pyrrolo[2,3-d]pyrimidines after intramolecular acylation, contributing to the understanding of their structural dynamics Rosemeyer, H., et al. (1985).
4. Synthesis of Nucleoside Analogs
The synthesis and evaluation of nucleoside analogs using this compound is another area of interest. Leonard et al. (2009) explored the glycosylation of silylated pyrrolo[2,3-d]pyrimidines, contributing to the development of nucleoside analogs that could have implications in medicinal chemistry Leonard, P., et al. (2009).
5. Inhibitors of Dihydrofolate Reductase
Rosowsky et al. (1997) synthesized 2,4-diaminothieno[2,3-d]pyrimidine derivatives as inhibitors of dihydrofolate reductase, targeting pathogens like Pneumocystis carinii and Toxoplasma gondii. These compounds represent potential therapeutic agents against opportunistic infections Rosowsky, A., et al. (1997).
Future Directions
The future directions of “6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” research are promising. For instance, the study of its derivatives has shown significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines . Furthermore, the study will provide some guidance for the design of new inhibitors .
Mechanism of Action
Target of Action
Compounds with a similar pyrrolo[2,3-d]pyrimidine scaffold, such as ribociclib and palbociclib, are known to inhibit cdk4/6, which are crucial for cell cycle progression .
Mode of Action
If it acts similarly to other pyrrolo[2,3-d]pyrimidine derivatives, it may inhibit its target proteins, leading to changes in cellular processes .
Biochemical Pathways
Compounds with a similar structure have been shown to affect one-carbon (1c) metabolism, which encompasses folate-mediated 1c transfer reactions and related processes, including nucleotide and amino acid biosynthesis, antioxidant regeneration, and epigenetic regulation .
Result of Action
Similar compounds have shown significant antiproliferative effects on various cell lines, suggesting that they may inhibit cell growth or division .
Biochemical Analysis
Biochemical Properties
6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Transport and Distribution
Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .
Properties
IUPAC Name |
6-bromo-7-methylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-6(8)2-5-3-9-4-10-7(5)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJFYMHMIFSBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CN=CN=C21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.